3-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride
Overview
Description
3-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride, also known as NPEP hydrochloride, is a chemical compound that has attracted significant attention from researchers due to its potential applications in various fields of research and industry. It is a member of the piperidine chemical family, which are structural components of piperine, a plant extract from the genus Piper, or pepper .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It consists of 6 membered rings that further comprises five methylene groups (-CH 2 -) and one amine group (-NH-) .Chemical Reactions Analysis
Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The molecular formula of this compound is C13H19ClN2O3 and its molecular weight is 286.75 g/mol.Scientific Research Applications
Synthesis and Structural Analysis : The study by Anioła et al. (2016) focuses on the synthesis, spectroscopic, and theoretical studies of similar piperidine derivatives. They explored the formation of hydrogen-bonded complexes and analyzed their structures using X-ray analysis, Raman, and FTIR spectroscopies, providing insights into the molecular interactions and structural characteristics of these compounds (Anioła et al., 2016).
Pharmacological Properties : Research by Yoon et al. (2004) characterized inhibitors of specific carboxylesterases, which are enzymes involved in the metabolism of various drugs. They developed small molecule inhibitors based on the nitrophenol structure, which is structurally related to the chemical . This research contributes to understanding the metabolic pathways and potential interactions of drugs, including piperidine derivatives (Yoon et al., 2004).
Cytotoxicity and Anticancer Research : Dimmock et al. (1998) synthesized a series of piperidinol hydrochlorides, showing significant cytotoxicity toward various cancer cells. Their research provides a basis for understanding the potential of piperidine derivatives as anticancer agents (Dimmock et al., 1998).
Bioactivity Studies : Unluer et al. (2016) conducted studies on Mannich bases having piperidine moiety and their cytotoxicity and carbonic anhydrase inhibitory activities. This research is relevant for understanding the biological activities and potential therapeutic applications of piperidine derivatives (Unluer et al., 2016).
Mechanism of Action
The mode of action of a piperidine derivative would depend on its specific structure and the functional groups it contains. These compounds can interact with various biological targets, leading to changes in cellular processes and physiological responses .
The pharmacokinetics of a piperidine derivative, including its absorption, distribution, metabolism, and excretion (ADME), would be influenced by factors such as its molecular structure, the route of administration, and the patient’s physiological condition .
The action environment of a piperidine derivative can be influenced by various factors, including the pH of the environment, the presence of other substances, and the specific characteristics of the biological target .
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
3-[2-(3-nitrophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c16-15(17)12-4-1-5-13(9-12)18-8-6-11-3-2-7-14-10-11;/h1,4-5,9,11,14H,2-3,6-8,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGPRMIXHWQBJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=CC=CC(=C2)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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